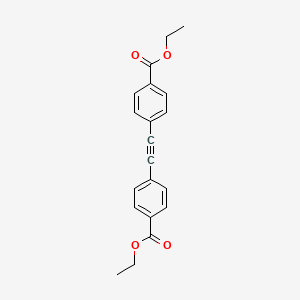

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Overview

Description

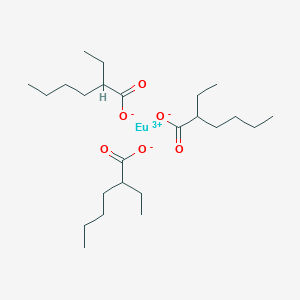

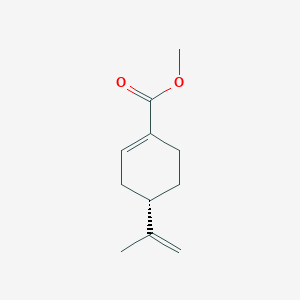

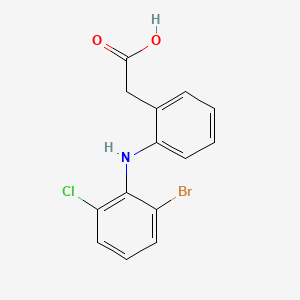

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is a chemical compound with the molecular formula C20H18O4 . It has a triple bond that connects two diethyl 4-benzoates at 1,1’-positions .

Synthesis Analysis

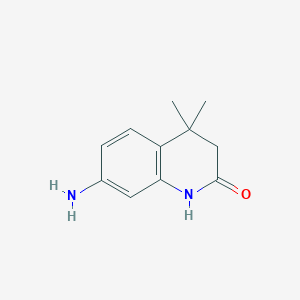

Isoquinoline derivatives, which are potential antifungal agents, can be synthesized by reacting diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .Molecular Structure Analysis

The molecular structure of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is characterized by a linear ligand linker for MOFs in applications of hydrogen storage .Chemical Reactions Analysis

The compound is involved in the synthesis of isoquinoline derivatives, which are potential antifungal agents . It reacts with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .Physical And Chemical Properties Analysis

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an off-white powder/crystal with a melting point range of 147.0 to 151.0 °C . It has a molecular weight of 322.36 g/mol .Scientific Research Applications

Metal-Organic Frameworks (MOFs) Construction

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate: is utilized as a linear ligand linker in the construction of MOFs. These frameworks are highly valued for their applications in hydrogen storage due to their porous nature, which allows for high-density hydrogen storage .

Synthesis of Isoquinoline Derivatives

This compound serves as a precursor in the synthesis of isoquinoline derivatives , which are potential antifungal agents . The synthesis involves a reaction with di(phenylmethylene)hydrazine, catalyzed by Cu(OAc)2·H2O and AgSbF6 as an additive .

Fluorescent Macromolecule Creation

Related compounds, such as 4,4’-(ethyne-1,2-diyl)dibenzaldehyde , find application in the synthesis of fluorescent macromolecules. These molecules exhibit a fluorescence quantum yield of 32%, indicating their potential use in bioimaging and sensing applications .

Oxygen Sensing

Another related compound, 4,4’-(ethyne-1,2-diyl)dibenzoic acid , is used as a rigid ligand linker in MOFs for oxygen sensing applications. The rigidity and structural integrity of the linker are crucial for the stability and sensitivity of the sensors .

Hydrogen Storage and Working Capacity

The GUF-1 , an interpenetrated MIL-53 topology Sc-MOF based on 4,4’-(ethyne-1,2-diyl)dibenzoate linker ligand, shows excellent volumetric hydrogen storage and working capacity, making it a promising material for energy storage solutions .

Chemical Building Blocks

As a chemical building block, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is a part of a collection of rare and unique chemicals provided by suppliers for early discovery researchers. It’s a key component in various synthetic chemistry applications .

Modulated Self-Assembly

This compound is involved in the modulated self-assembly of MOFs with hcp topology . The precise control over the self-assembly process is essential for tailoring the properties of MOFs for specific applications .

Regio- and Stereoselective Synthesis

It is also used in the regio- and stereoselective synthesis of thiazole-containing triarylethylenes . This process is important for creating compounds with specific configurations for advanced pharmaceutical research .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate, also known as Bis[4-(ethoxycarbonyl)phenyl]ethyne, is primarily used as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . Its primary targets are the metal ions in these frameworks, such as Scandium (Sc) in the GUF-1 MOF .

Mode of Action

This compound has a triple bond that connects two diethyl 4-benzoates at 1,1’-positions . It interacts with its targets by forming coordination bonds with the metal ions in the MOFs. This interaction results in the formation of a stable, porous structure that can be used for various applications, including hydrogen storage .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of mofs, which have been used in various applications, including gas storage, catalysis, and drug delivery .

Result of Action

The primary result of the action of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is the formation of stable MOFs. For example, GUF-1, an interpenetrated MIL-53 topology Sc-MOF based on this compound, shows excellent volumetric hydrogen storage and working capacity .

Action Environment

The action, efficacy, and stability of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate are influenced by various environmental factors. These include the presence of metal ions for coordination, the temperature and pressure conditions during MOF synthesis, and the presence of gases for storage in the resulting MOFs .

properties

IUPAC Name |

ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJKRXHSQAVDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573083 | |

| Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |

CAS RN |

83536-13-4 | |

| Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)

![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)